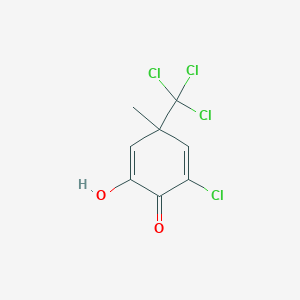
2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one, also known as Chlorothalonil, is a broad-spectrum fungicide that has been widely used in agriculture to protect crops from fungal diseases. This compound was first discovered in 1962 and has since been extensively studied for its various applications in scientific research.
Wirkmechanismus
2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil acts by inhibiting the process of respiration in fungi. It interferes with the electron transport chain, which is essential for the production of ATP, the energy currency of the cell. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the fungus.
Biochemical and Physiological Effects:
2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil has been shown to have a number of biochemical and physiological effects on fungi. It has been shown to inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane. 2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to the cell. In addition, 2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil has been shown to interfere with the function of various enzymes involved in the metabolism of the fungus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil in lab experiments is its broad-spectrum activity against a wide range of fungi. This makes it a useful tool for studying the effects of fungal infections on plants and animals. However, one of the limitations of 2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil is its potential toxicity to non-target organisms, including humans. Therefore, caution should be exercised when handling this compound in the lab.
Zukünftige Richtungen
There are several future directions for research involving 2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil. One area of interest is the development of new fungicides that target different aspects of fungal metabolism. Another area of interest is the study of the environmental impact of 2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil and other fungicides on non-target organisms. Finally, there is a need for further research into the mechanism of action of 2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil and its potential applications in the treatment of fungal infections in humans.
Synthesemethoden
2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil can be synthesized through a multistep process starting from cyclohexanone. The first step involves the chlorination of cyclohexanone to form 2,2,6-trichlorocyclohexanone. This intermediate is then reacted with hydroxylamine to form 2,2,6-trichloro-4-hydroxycyclohexanone. The final step involves the reaction of this intermediate with potassium hydroxide and carbon tetrachloride to form 2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the growth of a wide range of fungi, including those that cause diseases in plants and animals. 2-Chloro-6-hydroxy-4-methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-oneil has also been used to study the mechanism of action of other fungicides and to identify new targets for antifungal drug development.
Eigenschaften
Molekularformel |
C8H6Cl4O2 |
|---|---|
Molekulargewicht |
275.9 g/mol |
IUPAC-Name |
2-chloro-6-hydroxy-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H6Cl4O2/c1-7(8(10,11)12)2-4(9)6(14)5(13)3-7/h2-3,13H,1H3 |
InChI-Schlüssel |
YJQLSFSYWYXFIM-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(=O)C(=C1)Cl)O)C(Cl)(Cl)Cl |
Kanonische SMILES |
CC1(C=C(C(=O)C(=C1)Cl)O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



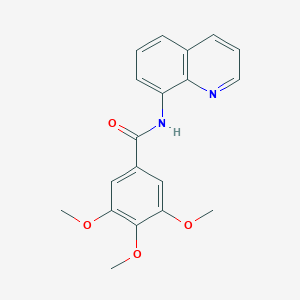


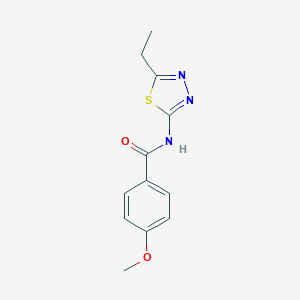
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B289719.png)
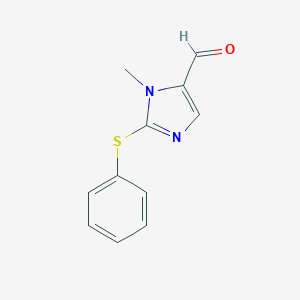
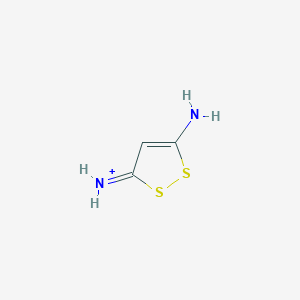
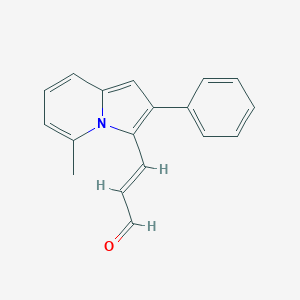

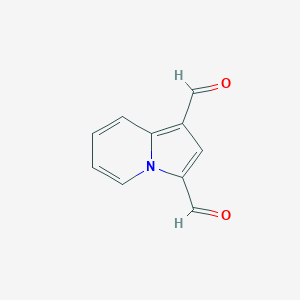
![2,6-dibromo-1H,2H,3H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B289730.png)

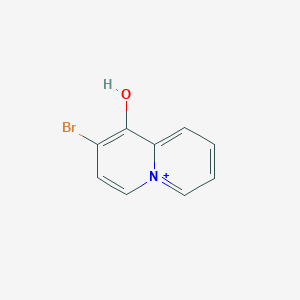
![9-Aminopyrido[1,2-a]quinolinium](/img/structure/B289733.png)